molecular formula C31H22ClNO6 B12623800 C31H22ClNO6

C31H22ClNO6

Cat. No.: B12623800
M. Wt: 540.0 g/mol
InChI Key: LLOWFKAGXLWBHR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that features a variety of functional groups, including a chloro group, a furan ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-[3-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethoxycarbonyl group: This step involves esterification reactions using ethyl chloroformate or similar reagents.

    Formation of the pyrrole ring: This is typically done through a condensation reaction involving an amine and a diketone.

    Final assembly: The various fragments are then coupled together under suitable conditions, often involving palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-[3-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid: undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under the influence of oxidizing agents like potassium permanganate.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

2-chloro-5-[3-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid: has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 2-chloro-5-[3-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid exerts its effects involves interactions with various molecular targets. These may include:

    Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors, leading to changes in cell signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

2-chloro-5-[3-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid: can be compared with other similar compounds, such as:

The uniqueness of 2-chloro-5-[3-({5-[4-(ethoxycarbonyl)phenyl]furan-2-yl}methylidene)-2-oxo-5-phenyl-2,3-dihydro-1H-pyrrol-1-yl]benzoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C31H22ClNO6

Molecular Weight

540.0 g/mol

IUPAC Name

(6-chloro-2-oxo-4-phenylchromen-7-yl) 2-phenyl-2-(phenylmethoxycarbonylamino)acetate

InChI

InChI=1S/C31H22ClNO6/c32-25-16-24-23(21-12-6-2-7-13-21)17-28(34)38-26(24)18-27(25)39-30(35)29(22-14-8-3-9-15-22)33-31(36)37-19-20-10-4-1-5-11-20/h1-18,29H,19H2,(H,33,36)

InChI Key

LLOWFKAGXLWBHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(C2=CC=CC=C2)C(=O)OC3=C(C=C4C(=CC(=O)OC4=C3)C5=CC=CC=C5)Cl

Origin of Product

United States

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